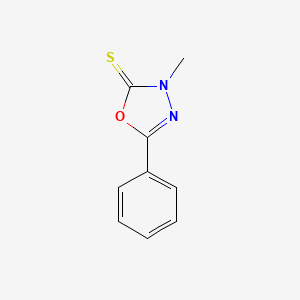
3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide or other sulfur-containing reagents. Common synthetic routes include:
Cyclization of hydrazides: Reacting hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Thionation reactions: Using Lawesson’s reagent or phosphorus pentasulfide to introduce the thione group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol or other sulfur-containing functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl or methyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in materials science, such as the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2-thione: A simpler analog without the methyl and phenyl groups.
5-Phenyl-1,3,4-oxadiazole-2-thione: Lacks the methyl group.
3-Methyl-1,3,4-oxadiazole-2-thione: Lacks the phenyl group.
Uniqueness
3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its interactions with specific molecular targets or alter its physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
7111-93-5 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H8N2OS/c1-11-9(13)12-8(10-11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
IHYKGPXSEWWQBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















